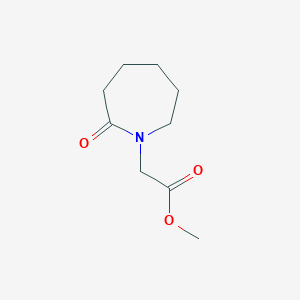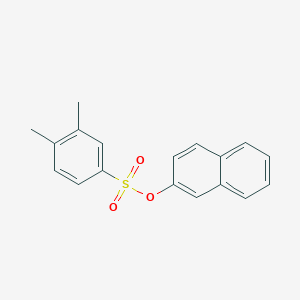![molecular formula C18H19N5O2 B7358164 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one, also known as MMQO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one exerts its inhibitory activity by binding to the ATP-binding site of CDKs and GSK-3, thereby preventing the phosphorylation of their respective substrates. This leads to the inhibition of various cellular processes such as cell cycle progression and glycogen synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one in lab experiments is its potent inhibitory activity against CDKs and GSK-3, which makes it a valuable tool for investigating various cellular processes. However, one of the major limitations is the lack of information regarding its pharmacokinetic properties and its potential toxicity.
Direcciones Futuras
There are several future directions for research involving 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one. One area of research involves the investigation of its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another area of research involves the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the full extent of its mechanism of action and its effects on various biochemical pathways.
Métodos De Síntesis
The synthesis of 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one involves the reaction of 2-(chloromethyl)-3H-quinazolin-4-one with 2-morpholin-4-ylpyridine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research involves the investigation of its mechanism of action and its effects on various biochemical pathways. This compound has been found to exhibit potent inhibitory activity against several enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which play important roles in various physiological processes.
Propiedades
IUPAC Name |
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-14-5-1-2-6-15(14)21-18(22-17)20-12-13-4-3-7-19-16(13)23-8-10-25-11-9-23/h1-7H,8-12H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPAPBNOURQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)
![N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)


![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![1-tert-butyl-6-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358141.png)
![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![1-tert-butyl-6-[[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358155.png)
![3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7358156.png)
![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![6-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358175.png)
![1-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]-3-[2-(oxolan-3-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7358184.png)